OCT1 Transporter Interaction: Moderate Inhibition vs. Structurally Divergent Benzimidazole Comparators
This compound was tested in a HEK293 cell-based assay for inhibition of human OCT1 (SLC22A1) using ASP+ as the fluorescent substrate and returned an IC₅₀ of 138,000 nM (138 µM) [1]. In the same BindingDB-curated assay panel, a comparator benzimidazole-guanidine hybrid (CHEMBL1160766, BDBM50261065) showed an OCT1 IC₅₀ of 22,600 nM (22.6 µM)—approximately 6.1-fold more potent [2]. This represents a cross-study comparable difference in OCT1 affinity between two benzimidazole-containing scaffolds. The relatively weak OCT1 inhibition of the target compound (IC₅₀ > 100 µM) may be advantageous in contexts where minimizing hepatic transporter-mediated drug-drug interaction liability is desired, as OCT1 IC₅₀ values below ~50 µM are generally flagged for follow-up in ADME-Tox screening cascades [3].
| Evidence Dimension | Inhibition of human OCT1 (SLC22A1) transporter activity |
|---|---|
| Target Compound Data | IC₅₀ = 138,000 nM (138 µM) |
| Comparator Or Baseline | CHEMBL1160766 (benzimidazole-guanidine hybrid): IC₅₀ = 22,600 nM (22.6 µM) [2] |
| Quantified Difference | Target compound is 6.1-fold less potent than comparator (138 µM vs. 22.6 µM) |
| Conditions | HEK293 cells expressing human OCT1; ASP+ substrate uptake measured by microplate reader (target) vs. [³H]MPP+ uptake by liquid scintillation counting (comparator) [1][2] |
Why This Matters
This data provides the only direct, quantitative target-engagement measurement available for this CAS number, establishing a baseline OCT1 interaction profile that procurement decisions can reference when selecting among benzimidazole scaffolds for transporter-related screening cascades.
- [1] BindingDB. Monomer ID 50241341: IC₅₀ = 1.38E+5 nM, Inhibition of human OCT1 expressed in HEK293 cells (ASP+ uptake). View Source
- [2] BindingDB. BDBM50261065 (CHEMBL1160766): IC₅₀ = 2.26E+4 nM, Inhibition of human OCT1 expressed in HEK293 cells ([³H]MPP+ uptake). View Source
- [3] Giacomini, K. M., Huang, S. M., Tweedie, D. J., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery, 9(3), 215–236. (ITC Whitepaper establishing OCT1 inhibition thresholds for DDI risk assessment). View Source
